Cas no 189442-92-0 (tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and formyl functionality. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while enabling selective deprotection under mild acidic conditions. The 4-formyl-4-methyl substitution offers a reactive aldehyde group for further derivatization, making it useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its well-defined structure and compatibility with a range of reaction conditions make it a reliable building block for constructing complex nitrogen-containing heterocycles. The compound’s purity and consistent performance are critical for reproducible results in research and industrial applications.
tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate structure
189442-92-0 structure
Product Name:tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
CAS No:189442-92-0
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD08062517
CID:115644
PubChem ID:22248051
Update Time:2025-06-10

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-Formyl-4-methylpiperidine
    • 1-Boc-4-Formyl-4-methyl-piperidine
    • 1-Piperidinecarboxylicacid, 4-formyl-4-methyl-, 1,1-dimethylethyl ester
    • tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
    • 1-BOC-4-FORMYL-4-PIPECOLINE
    • 4-formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester
    • N-t-butoxycarbonyl-4-methylpiperidine-4-carbaldehyde
    • N-tert-butoxycarbonyl-4-methyl-4-piperidine carboxaldehyde
    • tert-butyl 4-formyl-4-methylpiperidin-1-carboxylate
    • 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxaldehyde
    • 4-Formyl-4-methylpiperidine-1-carboxylic acid
    • 2-Methyl-2-Propanyl 4-ForMyl-4-Methyl-1-Piperidinecarboxylate
    • 1-Piperidinecarboxylic acid, 4-formyl-4-methyl-, 1,1-dimethylethyl ester
    • LMKGOFDRKIAUPZ-UHFFFAOYSA-N
    • RP27712
    • PB26317
    • 1-?Boc-?4-?Formyl-?4-?methylpiperidine
    • ST2415188
    • AB0064034
    • 4
    • AMY19113
    • Z4340
    • J-504374
    • 1-Boc-4-methylpiperidine-4-carbaldehyde
    • MFCD08062517
    • EN300-131782
    • CS-W019013
    • SY097770
    • DTXSID20623836
    • FT-0744269
    • Z1505694340
    • 189442-92-0
    • SCHEMBL1475537
    • AS-30787
    • AKOS016000206
    • DB-065691
    • tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
    • MDL: MFCD08062517
    • Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3
    • InChI Key: LMKGOFDRKIAUPZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C=O)(C)CC1)=O

Computed Properties

  • Exact Mass: 227.15200
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.6

Experimental Properties

  • Density: 1.083±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),
  • PSA: 46.61000
  • LogP: 2.16040

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate Production Method

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:189442-92-0)tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
Order Number:A880449
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):390.0/646.0
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Additional information on tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate

Introduction to Tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (CAS No. 189442-92-0)

Tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate, with the chemical formula C₁₁H₁₇NO₄, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, which is well-known for its diverse biological activities and utility in medicinal chemistry. The presence of both a formyl group and a tert-butyl substituent makes it a versatile intermediate, particularly in the synthesis of more complex molecules. Its CAS number, 189442-92-0, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research applications.

The tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate structure is of particular interest due to its potential applications in the development of novel therapeutic agents. The formyl group (–CHO) serves as a reactive site for further functionalization, enabling the attachment of various pharmacophores. This reactivity is crucial in drug design, where modifications at specific positions can enhance binding affinity, metabolic stability, and overall pharmacological efficacy. The tert-butyl group (–C(CH₃)₃), on the other hand, contributes to steric hindrance, which can influence the compound's solubility and bioavailability.

In recent years, there has been growing interest in piperidine derivatives as scaffolds for drug discovery. Piperidines are known for their ability to mimic natural amino acid structures, making them valuable in designing peptidomimetics and enzyme inhibitors. The tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate compound exemplifies this trend by combining structural features that are conducive to further chemical manipulation. Researchers have leveraged its unique properties to develop inhibitors targeting various biological pathways.

One notable area of research involving tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate is its role in antiviral and anticancer drug development. The formyl group can be readily converted into an amine via reduction, allowing for the introduction of nitrogen-containing heterocycles that are prevalent in many bioactive molecules. For instance, studies have explored its utility in synthesizing protease inhibitors, which are critical in treating viral infections such as HIV and hepatitis C. Additionally, modifications derived from this compound have shown promise in targeting kinases and other enzymes involved in cancer progression.

The tert-butyl 4-methylpiperidine-1-carboxylate moiety itself has been investigated for its potential in modulating neurotransmitter receptors. Piperidine derivatives are known to interact with GABAergic and dopaminergic systems, making them candidates for treating neurological disorders such as epilepsy and Parkinson's disease. The tert-butyl group enhances lipophilicity, improving membrane permeability and thus bioavailability—a crucial factor for central nervous system (CNS) drugs. Recent studies have demonstrated that derivatives of this compound exhibit significant affinity for certain receptor subtypes without causing off-target effects.

The synthesis of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include formylation followed by protection-deprotection strategies to ensure regioselectivity. Advances in catalytic methods have also enabled more efficient routes to this intermediate, reducing reaction times and improving yields. These synthetic developments are essential for scaling up production, which is necessary for both academic research and industrial applications.

In conclusion, tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (CAS No. 189442-92-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing drugs targeting various diseases. As research continues to uncover new biological targets and synthetic methodologies, the utility of this compound is expected to expand further. Collaborative efforts between chemists and biologists will continue to drive innovation using such intermediates, ultimately leading to safer and more effective therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:189442-92-0)tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
A880449
Purity:99%/99%
Quantity:5g/10g
Price ($):390.0/646.0
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